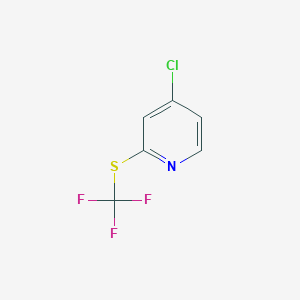

4-Chloro-2-(trifluoromethylthio)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClF3NS |

|---|---|

Molecular Weight |

213.61 g/mol |

IUPAC Name |

4-chloro-2-(trifluoromethylsulfanyl)pyridine |

InChI |

InChI=1S/C6H3ClF3NS/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |

InChI Key |

OBXCSMGTBJVCNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Cl)SC(F)(F)F |

Origin of Product |

United States |

The Enduring Significance of Pyridine Scaffolds

Pyridine (B92270) derivatives are a critical class of heterocyclic compounds that play a vital role in numerous scientific fields, most notably in medicinal chemistry and materials science. nih.govtandfonline.com The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to participate in hydrogen bonding, which are crucial for biological interactions. nih.gov This has led to the development of a multitude of pyridine-containing drugs with a wide array of therapeutic applications, from anticancer and antimicrobial to anti-inflammatory and antiviral agents. nih.govtandfonline.comwisdomlib.orgsciencepg.com The adaptability of the pyridine scaffold allows chemists to readily introduce various functional groups, thereby fine-tuning the molecule's steric and electronic properties to optimize its function. nih.gov

| Property | Description |

| Structure | A six-membered aromatic ring containing one nitrogen atom. |

| Key Features | Basicity due to the nitrogen lone pair, ability to form hydrogen bonds, and susceptibility to a variety of chemical modifications. |

| Applications | Foundational in the development of pharmaceuticals, agrochemicals, and functional materials. |

The Trifluoromethylthio Group: a Key Player in Molecular Design

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug design to enhance a compound's pharmacological profile. scilit.commdpi.com The trifluoromethylthio (-SCF3) group, in particular, offers a unique combination of properties that are highly advantageous in molecular design.

The high electronegativity of the fluorine atoms in the -SCF3 group makes it a potent electron-withdrawing group, which can significantly influence the electronic environment of the parent molecule. researchgate.net Furthermore, the trifluoromethylthio group is known to enhance the lipophilicity of a compound. researchgate.net This increased lipophilicity can improve a molecule's ability to cross cell membranes, a critical factor for the bioavailability of many drugs. researchgate.net The metabolic stability of the C-S bond in the trifluoromethylthio group also contributes to a longer half-life of the drug in the body. researchgate.net

| Attribute | Impact on Molecular Properties |

| High Electronegativity | Acts as a strong electron-withdrawing group. |

| Lipophilicity | Increases the molecule's ability to permeate biological membranes. researchgate.net |

| Metabolic Stability | Enhances the in vivo lifetime of the compound. researchgate.net |

4 Chloro 2 Trifluoromethylthio Pyridine in the Landscape of Halogenated and Fluorinated Pyridines

Strategies for the Introduction of the Trifluoromethylthio Group onto Pyridine Scaffolds

The methods for incorporating the SCF3 group onto the pyridine ring are diverse, each with its own advantages regarding regioselectivity and substrate scope. These strategies primarily involve direct C-H activation or the conversion of pre-installed functional groups.

Directly converting a C-H bond on the pyridine ring to a C-SCF3 bond is an atom-economical and highly sought-after transformation. This approach avoids the need for pre-functionalized starting materials.

Palladium catalysis has been effectively employed for the ortho-selective trifluoromethylthiolation of pyridines. researchgate.netpkusz.edu.cn This method often utilizes a directing group on the pyridine ring to guide the catalyst to a specific C-H bond. For instance, 2-arylpyridines can undergo ortho-trifluoromethylthiolation in the presence of a palladium catalyst. researchgate.net A key strategy involves a ligand exchange pathway where a Pd(II)/Pd(IV) catalytic cycle is proposed. pkusz.edu.cn The use of acetic acid has been found to be crucial in some systems to minimize the oxidative dimerization of starting materials and facilitate the transfer of the "SCF3" group. pkusz.edu.cn

Table 1: Palladium-Catalyzed ortho-Trifluoromethylthiolation of Substituted Pyridines Data sourced from a study on ligand exchange strategies. pkusz.edu.cn

| Directing Group (DG) | Substrate | Product | Yield (%) |

| Pyridine | 2-Phenylpyridine | 2-(2-(Trifluoromethylthio)phenyl)pyridine | 85 |

| Pyridine | 2-(Naphthalen-2-yl)pyridine | 2-(1-(Trifluoromethylthio)naphthalen-2-yl)pyridine | 83 |

| 5-Ethylpyridine | 2-Phenyl-5-ethylpyridine | 5-Ethyl-2-(2-(Trifluoromethylthio)phenyl)pyridine | 86 |

| 5-(Trifluoromethyl)pyridine | 2-Phenyl-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)-2-(2-(Trifluoromethylthio)phenyl)pyridine | 78 |

| 3-Methylpyridine | 2-Phenyl-3-methylpyridine | 3-Methyl-2-(2-(Trifluoromethylthio)phenyl)pyridine | 80 |

A method for the C3-selective C-H trifluoromethylthiolation of pyridines has been developed that relies on the borane-catalyzed hydroboration of the pyridine ring. nih.govresearchgate.netacs.orgresearchgate.net This initial step generates nucleophilic dihydropyridine (B1217469) intermediates. nih.govacs.org These intermediates then react with an electrophilic trifluoromethylthio source to form functionalized dihydropyridines, which subsequently undergo oxidative aromatization to yield the C3-substituted pyridine product. nih.govacs.org This strategy is suitable for the late-stage functionalization of complex molecules, including pyridine-containing drugs. nih.govacs.org The reaction is generally not effective for C2-substituted pyridines under standard conditions, but optimization using specific borane (B79455) catalysts and additives can provide satisfactory yields. acs.org

Table 2: C3-Selective Trifluoromethylthiolation of Pyridines via Dihydropyridine Intermediates Data represents a selection of substrates from a study on borane-catalyzed functionalization. acs.org

| Substrate | Product | Yield (%) |

| 4-Phenylpyridine | 4-Phenyl-3-(trifluoromethylthio)pyridine | 85 |

| 4-(p-Tolyl)pyridine | 4-(p-Tolyl)-3-(trifluoromethylthio)pyridine | 83 |

| 4-(4-Methoxyphenyl)pyridine | 4-(4-Methoxyphenyl)-3-(trifluoromethylthio)pyridine | 82 |

| 4-(4-Chlorophenyl)pyridine | 4-(4-Chlorophenyl)-3-(trifluoromethylthio)pyridine | 81 |

| 4-Benzylpyridine | 4-Benzyl-3-(trifluoromethylthio)pyridine | 75 |

| Isoquinoline | 3-(Trifluoromethylthio)isoquinoline | 80 |

The trifluoromethylthiolation of pyridines can also be achieved through radical-based reactions. However, controlling the regioselectivity of these reactions can be challenging due to the high reactivity of the trifluoromethyl radical. researchgate.net For example, the reaction of pyridine with a trifluoromethyl radical source can lead to a mixture of 2-, 3-, and 4-trifluoromethylated products. researchgate.net While methods for radical C-H fluoroalkylation of pyridines have been developed, broadly applicable methods for direct C-H trifluoromethylthiolation remain an area of active research. acs.org

An alternative to direct C-H functionalization is the decarboxylative trifluoromethylthiolation of pyridylacetates. beilstein-journals.orgbeilstein-journals.orgnih.gov This method involves the reaction of lithium pyridylacetates with an electrophilic trifluoromethylthiolation reagent, such as N-(trifluoromethylthio)benzenesulfonimide. beilstein-journals.orgnih.gov The reaction proceeds through the loss of carbon dioxide to afford the corresponding trifluoromethyl thioethers in good yields. beilstein-journals.org A significant advantage of this method is the ability to perform the saponification of the corresponding methyl esters and the subsequent decarboxylative trifluoromethylthiolation in a one-pot fashion, providing an efficient route to convert an ester group into a trifluoromethylthio group. beilstein-journals.orgnih.gov This method has been successfully applied to both 2- and 4-pyridylacetates. beilstein-journals.org

Table 3: Decarboxylative Trifluoromethylthiolation of Lithium Pyridylacetates Data sourced from a study on the decarboxylative functionalization of pyridylacetates. beilstein-journals.org

| Substrate (from methyl ester) | Reagent | Product | Yield (%) |

| Methyl 2-(pyridin-2-yl)acetate | N-(Trifluoromethylthio)benzenesulfonimide | 2-((Trifluoromethylthio)methyl)pyridine | 75 |

| Methyl 2-(4-methoxyphenyl)-2-(pyridin-2-yl)acetate | N-(Trifluoromethylthio)benzenesulfonimide | 2-(1-(4-Methoxyphenyl)-1-((trifluoromethyl)thio)methyl)pyridine | 80 |

| Methyl 2-(pyridin-4-yl)acetate | N-(Trifluoromethylthio)benzenesulfonimide | 4-((Trifluoromethylthio)methyl)pyridine | 71 |

| Methyl 2-phenyl-2-(pyridin-2-yl)acetate | N-(Trifluoromethylthio)benzenesulfonimide | 2-(Phenyl((trifluoromethyl)thio)methyl)pyridine | 86 |

Synthetic Methodologies for this compound and Related Pyridine Analogs

The synthesis of this compound, a significant heterocyclic compound, involves strategic chemical transformations. This article explores the key synthetic methodologies for introducing the trifluoromethylthio group and the chloro substituent onto the pyridine scaffold, as well as multi-step and convergent approaches to the target molecule.

Advanced Spectroscopic Characterization and Quantum Chemical Investigations of 4 Chloro 2 Trifluoromethylthio Pyridine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a powerful tool for probing the molecular structure and bonding within a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes can be identified, offering a fingerprint of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, leading to the excitation of molecular vibrations. The FT-IR spectrum of 4-Chloro-2-(trifluoromethylthio)pyridine, typically recorded in the range of 4000–400 cm⁻¹, reveals characteristic absorption bands corresponding to the various functional groups and the pyridine (B92270) ring structure. nih.govresearchgate.net

Key vibrational modes observed in the FT-IR spectrum include C-H stretching vibrations of the pyridine ring, which are typically found in the 3100-3000 cm⁻¹ region. dergipark.org.tr The C-Cl stretching vibration is generally observed in the range of 850-550 cm⁻¹. researchgate.net The presence of the trifluoromethyl group (CF₃) gives rise to strong absorption bands corresponding to C-F stretching modes. These are often complex and appear in the region of 1350-1120 cm⁻¹. The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations.

Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP, are frequently used to calculate the theoretical vibrational frequencies. nih.govnih.gov These calculated frequencies, when scaled, show good agreement with the experimental FT-IR data, aiding in the precise assignment of the observed vibrational bands. nih.gov

Table 1: Selected FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C-F Stretching (CF₃) | 1350 - 1120 |

| C-Cl Stretching | 850 - 550 |

| Pyridine Ring Vibrations | Various bands in the 1600-1000 cm⁻¹ region |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR spectroscopy, Fourier-Transform Raman (FT-Raman) spectroscopy measures the inelastic scattering of laser light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is also typically recorded over a wide spectral range, often from 4000 to 100 cm⁻¹. nih.gov

The Raman spectrum provides valuable information that may be weak or absent in the FT-IR spectrum. For instance, the symmetric stretching vibrations of the pyridine ring often produce strong Raman signals. The C-Cl and C-S stretching vibrations also give rise to characteristic Raman bands. Similar to FT-IR analysis, DFT calculations are instrumental in assigning the vibrational modes observed in the FT-Raman spectrum. nih.govresearchgate.net The combination of FT-IR and FT-Raman data allows for a more complete and accurate vibrational assignment for the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed atomic-level structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its local environment. In this compound, the aromatic protons on the pyridine ring exhibit distinct chemical shifts.

The positions of these protons are influenced by the electronegative chlorine atom and the electron-withdrawing trifluoromethylthio group. These substituents deshield the ring protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted pyridine. The exact chemical shifts and coupling patterns (multiplicity) of the aromatic protons provide crucial information for confirming the substitution pattern on the pyridine ring. mit.edu

Table 2: Typical ¹H NMR Chemical Shift Ranges for Aromatic Protons in Pyridine Derivatives

| Proton Environment | Typical Chemical Shift Range (ppm) |

| Protons on Substituted Pyridine Ring | 7.0 - 9.0 |

Carbon (¹³C) NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts of the carbon atoms in this compound are influenced by the attached atoms and functional groups. oregonstate.edu

The carbon atoms of the pyridine ring will have characteristic chemical shifts in the aromatic region (typically 120-150 ppm). oregonstate.edu The carbon atom attached to the chlorine will be shifted downfield, while the carbon attached to the trifluoromethylthio group will also experience a significant shift due to the electronegativity of the sulfur and fluorine atoms. The carbon of the trifluoromethyl group itself will appear at a distinct chemical shift, often as a quartet due to coupling with the three fluorine atoms if the spectrum is not fluorine-decoupled. oregonstate.eduillinois.edu

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Substituted Pyridines

| Carbon Environment | Typical Chemical Shift Range (ppm) |

| Aromatic Carbons | 120 - 150 |

| Carbon in CF₃ group | 115 - 130 (quartet) |

Fluorine (¹⁹F) NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. thermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. ¹⁹F NMR spectra are characterized by a wide range of chemical shifts, which are very sensitive to the electronic environment of the fluorine atoms. slideshare.nethuji.ac.il

In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore give rise to a single signal in the ¹⁹F NMR spectrum. This signal will typically appear as a singlet. The chemical shift of this signal provides a characteristic fingerprint for the trifluoromethylthio group in this specific molecular context. thermofisher.comcolorado.edu The large chemical shift dispersion in ¹⁹F NMR helps in resolving signals even in complex molecules. thermofisher.com

Two-Dimensional NMR Techniques (COSY, NOESY, HMBC, HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the intricate structure of molecules. scribd.com Techniques such as COSY, NOESY, HMBC, and HSQC provide detailed information about the connectivity and spatial relationships of atoms within a molecule. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. scribd.comsdsu.edu It helps in establishing the sequence of protons in a spin system.

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H couplings). youtube.comsdsu.edu This technique is invaluable for assigning carbon resonances and determining the number of protons attached to each carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is essential for determining the three-dimensional structure and stereochemistry of a molecule. science.gov

While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques would be standard practice for its structural elucidation. The resulting spectra would allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the pyridine ring and the connectivity of the trifluoromethylthio group.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C6H3ClF3NS, the expected molecular weight is approximately 213.5 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments such as Cl, CF3, and parts of the pyridine ring, which helps in confirming the identity of the compound.

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Frequencies

DFT calculations are widely used to predict the optimized geometry (bond lengths and angles) and vibrational frequencies of molecules. journaleras.comnih.gov For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield a theoretical molecular structure. journaleras.comjournaleras.com These calculated structural parameters can be compared with experimental data if available.

Furthermore, DFT calculations can predict the infrared (IR) and Raman vibrational spectra. nih.gov The calculated frequencies and intensities of the vibrational modes help in the assignment of experimental spectra, providing a comprehensive understanding of the molecule's vibrational properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. libretexts.orgsapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgmalayajournal.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. malayajournal.org The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the sulfur atom and the pyridine ring, while the LUMO would be distributed over the pyridine ring and the trifluoromethyl group. The specific energies and the gap would dictate its reactivity profile in various chemical transformations. In some cases, orbitals other than the HOMO or LUMO, such as HOMO-1 or LUMO+1, may be more relevant for describing reactivity. wuxibiology.com

Table 1: Conceptual Data for FMO Analysis of this compound

| Parameter | Conceptual Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govmalayajournal.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the fluorine atoms of the trifluoromethyl group, indicating sites prone to electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the pyridine ring.

Prediction of Non-Linear Optical (NLO) Properties (Hyperpolarizability, Electric Dipole Moment)

Non-linear optical (NLO) materials have garnered significant interest for their potential applications in optoelectronics. journaleras.com Quantum chemical calculations can predict the NLO properties of molecules, such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.comnih.gov

The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. journaleras.com For molecules with donor-acceptor character, charge transfer can lead to enhanced NLO properties. In this compound, the trifluoromethylthio group acts as an electron-withdrawing group, which can induce a dipole moment and potentially significant hyperpolarizability. DFT calculations at levels like B3LYP or HSEH1PBE can provide theoretical values for these properties. journaleras.comjournaleras.com A large calculated β value would suggest that this compound could be a candidate for NLO applications. journaleras.com

Table 2: Conceptual Data for NLO Properties of this compound

| Property | Conceptual Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~ 2.5 | Debye |

| Mean Polarizability (α) | ~ 15 x 10⁻²⁴ | esu |

Theoretical Prediction of NMR Chemical Shifts (Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical tool for the accurate prediction of NMR chemical shifts. sci-hub.seresearchgate.net This approach, typically used in conjunction with Density Functional Theory (DFT), allows for the calculation of isotropic magnetic shielding tensors, which can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of GIAO calculations is highly dependent on the chosen functional and basis set. researchgate.netresearchgate.net

For instance, in the computational study of 2-chloro-4-(trifluoromethyl)pyridine (B1345723), ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method with the B3LYP functional and 6-311++G(d,p) basis set. researchgate.net The theoretical values showed good correlation with experimental data. researchgate.net A similar approach for 2-chloro-6-(trifluoromethyl)pyridine (B1580974) also demonstrated the reliability of the GIAO/B3LYP/6-311++G(d,p) level of theory for predicting chemical shifts in this class of compounds. researchgate.net

Based on these studies, a theoretical ¹H and ¹³C NMR spectrum of this compound can be predicted. The protons on the pyridine ring are expected to appear in the aromatic region, with their precise chemical shifts influenced by the electron-withdrawing effects of both the chloro and trifluoromethylthio substituents. Similarly, the chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by these substituents.

The ¹⁹F NMR chemical shift of the trifluoromethylthio group is another important spectroscopic parameter. In studies of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, the ¹⁹F resonance of the CF₃ group appeared consistently in a narrow range, with small through-space couplings to nearby protons observed. nih.gov For this compound, the ¹⁹F chemical shift is expected to be characteristic of a CF₃ group attached to a sulfur atom on a pyridine ring.

The following table provides a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the trends observed in related compounds. These values are illustrative and would require experimental verification and specific GIAO calculations for confirmation.

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~7.2-7.4 | - |

| H-5 | ~7.5-7.7 | - |

| H-6 | ~8.3-8.5 | - |

| C-2 | - | ~150-155 |

| C-3 | - | ~120-125 |

| C-4 | - | ~145-150 |

| C-5 | - | ~122-127 |

| C-6 | - | ~148-153 |

| CF₃ | - | ~120-130 (q, ¹JCF ≈ 310-320 Hz) |

Computational Mechanistic Elucidation

Computational chemistry provides invaluable insights into the reaction mechanisms of organic molecules. For this compound, a key area of mechanistic interest is the nucleophilic aromatic substitution (SNAᵣ) of the chlorine atom at the 4-position. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. quimicaorganica.org

The reaction mechanism for the substitution of the chlorine atom is expected to proceed via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Computational studies can be employed to model the transition states and intermediates along this reaction coordinate, providing information on activation energies and reaction kinetics.

The reactivity of the chlorine at the 4-position is influenced by the electronic nature of the other substituents on the pyridine ring. The trifluoromethylthio group at the 2-position is strongly electron-withdrawing, which is expected to further activate the ring towards nucleophilic attack at the 4-position.

Computational studies on the nucleophilic substitution of other chloropyridines have shown that the nature of the nucleophile and the solvent can significantly impact the reaction pathway and efficiency. sci-hub.sebath.ac.uk For instance, the reaction of 4-iodopyridine (B57791) with various sulfur and oxygen nucleophiles has been investigated, revealing differences in reactivity that can be rationalized through computational analysis of the transition states. sci-hub.se

A plausible reaction mechanism for the nucleophilic substitution of the chlorine in this compound with a generic nucleophile (Nu⁻) is outlined below. Computational modeling would be essential to determine the precise energetics of each step.

Nucleophilic Attack: The nucleophile attacks the carbon atom at the 4-position, which bears the chlorine atom, leading to the formation of a tetrahedral Meisenheimer intermediate. The negative charge in this intermediate is delocalized over the pyridine ring and stabilized by the electron-withdrawing nitrogen atom and the trifluoromethylthio group.

Chloride Elimination: The intermediate then collapses, with the chloride ion acting as a leaving group, to restore the aromaticity of the pyridine ring and yield the 4-substituted product.

Computational mechanistic elucidation can also be applied to explore other potential reactions of this compound, such as cross-coupling reactions or transformations involving the trifluoromethylthio group. These theoretical investigations are crucial for understanding the reactivity of this molecule and for designing synthetic routes to novel derivatives.

Strategic Applications of 4 Chloro 2 Trifluoromethylthio Pyridine in Complex Organic Synthesis

Design and Synthesis of Functionalized Pyridine (B92270) Scaffolds

The functionalization of the 4-Chloro-2-(trifluoromethylthio)pyridine scaffold would primarily involve reactions at the C4-chloro position. The chlorine atom on the pyridine ring, activated by the electron-withdrawing effects of the ring nitrogen and the 2-(trifluoromethylthio) group, is a suitable handle for various cross-coupling and nucleophilic substitution reactions.

For the analogous compound, 4-chloro-2-(trifluoromethyl)pyridine, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are common methods for introducing new carbon-carbon and carbon-nitrogen bonds, respectively. It is reasonable to infer that this compound would undergo similar transformations.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Chloro-Pyridine Scaffolds

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | 4-Chloro-2-(trifluoromethyl)pyridine | Pd(OAc)₂ / SPhos | 4-Aryl/Heteroaryl-2-(trifluoromethyl)pyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | 4-Chloro-2-(trifluoromethyl)pyridine | Pd₂(dba)₃ / XPhos | 4-Amino-2-(trifluoromethyl)pyridine |

| Sonogashira | Terminal Alkyne | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Pd(PPh₃)₄ / CuI | 4-Alkynyl-2-(trifluoromethyl)pyrido[1,2-e]purine |

This table is illustrative and based on the reactivity of analogous compounds. Specific data for this compound is not available in the searched literature.

Nucleophilic aromatic substitution (SNAr) is another key strategy. The reaction of this compound with various nucleophiles (e.g., alcohols, thiols, amines) would be expected to yield a diverse range of 4-substituted pyridine derivatives. The reaction rate would be enhanced by the electron-deficient nature of the pyridine ring.

Role as a Precursor for Advanced Heterocyclic Systems

While direct examples are absent for this compound, related structures serve as key precursors for building complex, fused heterocyclic systems. For instance, functionalization at the C4 position with a suitably chosen group can be followed by an intramolecular cyclization reaction to construct an adjacent ring.

A plausible, though unconfirmed, synthetic route could involve the substitution of the C4-chloro group with a nucleophile containing a secondary reactive site. For example, reaction with an amino-thiol could be followed by cyclization to form a pyridothiadiazine ring system. Research on related 4-chloro-2-(trichloromethyl)pyrimidine derivatives has shown they can be converted to fused systems like 2-trichloromethylpyrimido[4,5-b]indoles.

Late-Stage Functionalization Strategies for Complex Molecular Architectures

Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the modification of complex molecules at a late step in the synthesis to fine-tune their properties. The introduction of the 2-(trifluoromethylthio)pyridine moiety is considered a valuable LSF strategy due to the desirable properties conferred by the SCF3 group. researchgate.net

However, the use of this compound as the reagent for LSF on a complex core is not documented in the available literature. More commonly, a simpler trifluoromethylthiolating agent is used.

Alternatively, a complex molecule already containing the this compound core could undergo LSF at other positions. The chloro group at the 4-position serves as a reliable point for diversification. For example, a drug candidate containing this scaffold could be subjected to a Suzuki-Miyaura or Buchwald-Hartwig reaction in the final synthetic steps to generate a library of analogues with varying substituents at the C4 position, enabling detailed structure-activity relationship (SAR) studies.

Development of Novel Organofluorine Building Blocks for Chemical Research

The development of novel organofluorine building blocks is a vibrant area of chemical research, driven by the significant impact of fluorine in pharmaceuticals and agrochemicals. sigmaaldrich.com this compound is itself a specialized organofluorine building block.

It could theoretically serve as a platform for creating other, more complex building blocks. For example, transformation of the C4-chloro group could lead to new trifunctional or tetrafunctional reagents.

Table 2: Potential Transformations of this compound into New Building Blocks

| Transformation Reaction | Reagent | Potential New Building Block |

| Suzuki-Miyaura Coupling | Bis(pinacolato)diboron | 2-(Trifluoromethylthio)pyridine-4-boronic acid pinacol (B44631) ester |

| Nucleophilic Substitution | Sodium Azide | 4-Azido-2-(trifluoromethylthio)pyridine |

| Hydrolysis | Strong Acid/Base | 2-(Trifluoromethylthio)pyridin-4-ol |

This table represents hypothetical transformations based on known chemical principles. Specific synthetic protocols and outcomes for this compound have not been found in the reviewed literature.

These new building blocks would be valuable in their own right, offering different reactive handles for incorporation into larger molecules. For instance, the corresponding boronic ester would be a key reagent for introducing the 2-(trifluoromethylthio)pyridin-4-yl moiety via Suzuki-Miyaura coupling.

Mechanistic Investigations and Theoretical Insights into 4 Chloro 2 Trifluoromethylthio Pyridine Chemistry

Reaction Pathway Elucidation for Key Transformations

The reaction pathways for 4-Chloro-2-(trifluoromethylthio)pyridine are largely dictated by the electronic properties of the pyridine (B92270) ring, which is substituted with both an electron-withdrawing trifluoromethylthio group and a halogen atom. These substituents significantly influence the regioselectivity of nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a primary transformation for chloropyridines. The pyridine nitrogen atom and the trifluoromethylthio group are electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. This attack preferentially occurs at the positions ortho and para to the electron-withdrawing groups, as these positions bear a partial positive charge. In the case of this compound, both the 2- and 4-positions are activated.

The chlorine atom at the 4-position is a good leaving group, making this site susceptible to nucleophilic displacement. The general mechanism for SNAr at this position involves the attack of a nucleophile to form a negatively charged intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Studies on related compounds, such as 2,4-dichloroquinazolines, have shown that nucleophilic attack is highly regioselective, favoring the 4-position. mdpi.com This selectivity is attributed to the greater electrophilicity of the C4 carbon atom, which can be rationalized by examining the LUMO (Lowest Unoccupied Molecular Orbital) coefficients. mdpi.com A higher LUMO coefficient indicates a more favorable site for nucleophilic attack. Similar principles are expected to govern the reactivity of this compound.

The trifluoromethylthio (-SCF3) group at the 2-position further influences the reactivity. While it is strongly electron-withdrawing, it can also be a target for certain reagents. However, the C-Cl bond is generally more labile towards nucleophilic substitution than the C-S bond in this context.

Transformations involving the trifluoromethylthio group itself are also of interest. While the C-S bond is relatively strong, reactions that cleave this bond would likely proceed through different mechanisms, possibly involving radical intermediates or transition metal catalysis.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the extent to which an atom's isotopic composition affects the rate of a reaction. nih.gov By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), changes in the reaction rate can provide information about bond-breaking or bond-forming events in the rate-determining step. patsnap.com

For reactions involving this compound, several types of KIE studies could be envisioned to elucidate reaction pathways:

Chlorine KIE: By using a substrate enriched with the heavier chlorine isotope (37Cl), a chlorine KIE (k35/k37) can be measured for nucleophilic substitution reactions at the 4-position. A significant normal KIE (a value greater than 1) would indicate that the C-Cl bond is being broken in the rate-determining step of the reaction. This would be consistent with the departure of the chloride ion being the slow step. A study on the dehalogenation of 4-chlorobenzoyl-CoA catalyzed by 4-chlorobenzoyl-CoA dehalogenase measured a chlorine KIE of 1.0090 ± 0.0006, suggesting that the transition state is sensitive to the chlorine isotope. rsc.org

Solvent KIE: If the reaction is performed in a deuterated solvent (e.g., D2O instead of H2O) and a change in rate is observed, it can indicate the involvement of the solvent in the rate-determining step, for example, as a proton donor or acceptor.

Secondary KIEs: Replacing atoms that are not directly involved in bond breaking at the transition state can also provide valuable information. For instance, deuterating the pyridine ring could reveal changes in hybridization at the carbon centers during the reaction.

| Type of KIE Study | Isotopic Substitution | Potential Insight into Mechanism |

| Chlorine KIE | 35Cl vs. 37Cl | Indicates if C-Cl bond breaking is in the rate-determining step of SNAr. |

| Solvent KIE | H2O vs. D2O | Reveals the role of solvent in proton transfer steps. |

| Secondary KIE | Deuteration of the pyridine ring | Provides information on changes in hybridization during the reaction. |

Computational Modeling of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view reaction mechanisms at a molecular level. Using methods like Density Functional Theory (DFT), it is possible to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and visualize the structures of these species.

For this compound, computational modeling can be employed to:

Determine the most likely sites for nucleophilic attack: By calculating the distribution of electrostatic potential and the coefficients of the LUMO, the electrophilicity of the different carbon atoms in the pyridine ring can be compared. It is expected that the C4 and C2 positions would be the most electrophilic. A computational study on 2-chloro-4-(trifluoromethyl)pyridine (B1345723) using DFT calculations has been performed to analyze its molecular structure and vibrational frequencies.

Elucidate the SNAr reaction pathway: The entire reaction coordinate for the substitution of the chlorine atom can be mapped out. This would involve locating the transition state for the formation of the Meisenheimer intermediate and the transition state for the departure of the chloride ion. The activation energies for these steps can be calculated to determine the rate-determining step.

Investigate the role of the -SCF3 group: Computational models can help to understand how the trifluoromethylthio group influences the electronic structure of the pyridine ring and its stability. The electron-withdrawing nature of this group can be quantified through calculated atomic charges and its effect on the energies of intermediates and transition states can be assessed.

Predict the outcomes of other potential reactions: The feasibility of other reaction pathways, such as those involving the trifluoromethylthio group or C-H activation of the pyridine ring, can be explored computationally.

A computational analysis of the trifluoromethylation of organic compounds has highlighted the utility of these methods in understanding complex reaction mechanisms, including those involving transition metal catalysis. While specific computational studies on this compound are not prevalent, the methodologies are well-established and could provide significant insights into its reactivity.

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Geometries, energies of reactants, intermediates, transition states. | Elucidation of SNAr pathway, determination of rate-determining step. |

| Electrostatic Potential Mapping | Identification of electrophilic and nucleophilic sites. | Prediction of regioselectivity in nucleophilic attack. |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO interactions. | Understanding the favorability of nucleophilic attack at different positions. |

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

Currently, the understanding of 4-Chloro-2-(trifluoromethylthio)pyridine is largely inferential, based on the well-documented chemistry of its structural components. The key achievements in the broader field of pyridine (B92270) chemistry provide a roadmap for unlocking the potential of this specific molecule.

The pyridine core is a well-established pharmacophore found in numerous approved drugs. thieme-connect.comthieme-connect.com Its functionalization is a mature field, with a vast toolbox of reactions available to modify the ring at various positions. The presence of a chlorine atom at the 4-position and a trifluoromethylthio group at the 2-position on the pyridine ring suggests that this compound is a versatile building block.

The trifluoromethylthio group (-SCF3) is of particular interest. It is known to significantly increase the lipophilicity and metabolic stability of molecules, properties that are highly desirable in the development of new pharmaceuticals and agrochemicals. The electron-withdrawing nature of the -SCF3 group can also profoundly influence the reactivity of the pyridine ring.

Key achievements in the synthesis of related trifluoromethyl- and trifluoromethylthio-substituted pyridines have laid the groundwork for the potential synthesis of this compound. These methods often involve the use of specialized fluorinating or trifluoromethylthiolating reagents in conjunction with transition-metal catalysis.

Emerging Synthetic Strategies for Highly Functionalized Pyridines

The synthesis of highly substituted pyridines, such as the target of this article, remains a challenge that inspires the development of innovative synthetic methodologies. Several emerging strategies hold promise for the efficient construction of such complex scaffolds.

One of the most significant trends is the continued development of C-H functionalization reactions. thieme-connect.com These methods allow for the direct introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials. For a molecule like this compound, this could potentially offer a more streamlined synthetic route.

Transition-metal-free functionalization reactions are also gaining traction as a more sustainable and cost-effective alternative to traditional cross-coupling methods. thieme-connect.com These can involve the use of activated pyridines or the generation of pyridyl radicals to enable the introduction of new substituents.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of complex molecules, offering enhanced control over reaction parameters, improved safety, and the potential for seamless scale-up. The synthesis of functionalized pyridines, including those with sensitive trifluoromethylthio groups, could benefit significantly from this technology.

A summary of emerging synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| C-H Functionalization | Direct introduction of functional groups onto the pyridine C-H bonds. | Atom economy, reduced synthetic steps. thieme-connect.com |

| Transition-Metal-Free Reactions | Functionalization without the use of transition metal catalysts. | Lower cost, reduced metal contamination. thieme-connect.com |

| Flow Chemistry | Continuous processing of chemical reactions in a reactor. | Precise control, improved safety and scalability. |

| Photoredox Catalysis | Use of light to drive chemical reactions. | Mild reaction conditions, unique reactivity. |

Untapped Reactivity Profiles of this compound

The unique combination of a chloro and a trifluoromethylthio substituent on the pyridine ring suggests a number of untapped reactivity profiles that warrant investigation.

The chlorine atom at the 4-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This would allow for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, to further elaborate the core structure. The electron-withdrawing nature of the trifluoromethylthio group at the 2-position would likely activate the 4-position towards such substitutions.

The trifluoromethylthio group itself could also be a handle for further transformations. While generally stable, methods for the selective cleavage or modification of the C-S bond could open up new avenues for functionalization.

The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, allowing for N-alkylation, N-oxidation, and coordination to metal centers . The latter is particularly intriguing, as pyridine-metal complexes have shown significant promise as catalysts and therapeutic agents.

Finally, the entire molecule could participate in various cycloaddition reactions , leveraging the aromatic system to construct more complex polycyclic structures.

Advancements in Computational Approaches for Rational Design and Mechanistic Understanding

In the absence of extensive experimental data, computational chemistry provides an invaluable tool for predicting the properties and reactivity of this compound and for designing future experiments.

Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including:

Molecular geometry and electronic structure: Understanding the bond lengths, angles, and charge distribution within the molecule.

Reactivity indices: Identifying the most likely sites for electrophilic and nucleophilic attack.

Reaction mechanisms: Elucidating the step-by-step pathways of potential reactions, including transition state energies and reaction barriers.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with biological targets, such as proteins or DNA. This is particularly relevant for the rational design of new drugs based on this scaffold.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, can be used to predict the potential therapeutic or agrochemical applications of derivatives of this compound.

These computational approaches not only provide a deeper understanding of the fundamental properties of this enigmatic molecule but also enable a more targeted and efficient approach to its synthesis and application, saving valuable time and resources in the laboratory.

Q & A

Basic: What are the recommended synthetic routes for 4-Chloro-2-(trifluoromethylthio)pyridine, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via halogenation and trifluoromethylthio introduction on a pyridine backbone. A common approach involves:

- Step 1: Chlorination of 2-(trifluoromethyl)pyridine using POCl₃ or PCl₅ under reflux (80–100°C, 6–8 hours) to introduce the chloro group at the 4-position .

- Step 2: Thiolation via nucleophilic substitution with a trifluoromethylthio source (e.g., AgSCF₃ or CuSCF₃) in anhydrous DMF at 60°C .

Purity Optimization:

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.

- Confirm purity (≥98%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to detect residual solvents or byproducts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, N95 masks, and safety goggles. Use in a fume hood to avoid inhalation (LD₅₀ H301—toxic if swallowed; H319—eye irritation) .

- Storage: Keep in amber glass bottles at –20°C under inert gas (Ar/N₂) to prevent moisture absorption and decomposition .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous organic waste .

Advanced: How can regioselectivity challenges be addressed during functionalization reactions?

Methodological Answer:

Regioselectivity in cross-coupling or substitution reactions is influenced by:

- Directing Groups: Introduce temporary protecting groups (e.g., pyridine N-oxides) to steer reactivity toward the 4-chloro or 2-CF₃S positions .

- Catalytic Systems: Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at the 4-position, leveraging steric and electronic effects .

- Computational Modeling: DFT studies (e.g., Gaussian 09) predict electron density maps to identify reactive sites, reducing trial-and-error approaches .

Example: Cottet & Schlosser (2004) demonstrated regioexhaustive functionalization using sequential lithiation and quenching, achieving >80% yield in trifluoromethylthio introduction .

Advanced: What analytical techniques resolve structural ambiguities in reaction intermediates?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., ¹⁹F NMR δ –60 ppm for CF₃S group) .

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (positive ion mode) for exact mass verification (theoretical [M+H]⁺ = 182.537) .

- X-ray Crystallography: Resolve crystal packing and bond angles for ambiguous intermediates (e.g., Hirshfeld surface analysis for non-covalent interactions) .

Basic: What are common side reactions in cross-coupling applications, and how are they mitigated?

Methodological Answer:

- Dehalogenation: Competing reduction of the 4-Cl group can occur with Pd catalysts. Mitigate by using aryl chlorides-specific ligands (e.g., SPhos) and low temperatures (0–25°C) .

- Trifluoromethylthio Degradation: The CF₃S group may oxidize to SO₂CF₃. Add radical scavengers (e.g., BHT) and conduct reactions under inert atmosphere .

Table 1: Side Reactions and Mitigation Strategies

| Side Reaction | Conditions | Mitigation |

|---|---|---|

| Dehalogenation | Pd(PPh₃)₄, 80°C | Use SPhos ligand, 25°C |

| CF₃S Oxidation | O₂ exposure | Degas solvents, add BHT |

Advanced: How can contradictory literature data on reaction yields be reconciled?

Methodological Answer:

Contradictions often arise from:

- Purity Variance: Commercial batches may vary (e.g., 97% vs. 98% purity affects stoichiometry) .

- Catalyst Lot Variability: Screen multiple Pd sources (e.g., Pd₂(dba)₃ vs. PdCl₂(AmPhos)).

- Analytical Consistency: Standardize HPLC protocols (e.g., 0.1% TFA in mobile phase) to ensure yield reproducibility .

Case Study: Yields for Suzuki coupling range from 60–85% due to aryl chloride reactivity differences. Optimize via microwave-assisted synthesis (120°C, 20 min) to enhance reproducibility .

Basic: What computational tools predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Gaussian 09 with B3LYP/6-311+G(d,p) basis set to compute Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMF) using GROMACS to predict aggregation or degradation pathways .

Table 2: Computed Reactivity Parameters

| Parameter | Value | Significance |

|---|---|---|

| Fukui (C4) | 0.12 | Electrophilic site for nucleophilic attack |

| HOMO-LUMO Gap | 5.2 eV | Indicates kinetic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.